

Spectroscopic Profile of 3,4-Dimethyl-3-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4-Dimethyl-3-hexanol**

Cat. No.: **B103804**

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This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, **3,4-Dimethyl-3-hexanol** (CAS No: 19550-08-4, Molecular Formula: C₈H₁₈O). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The structural elucidation of **3,4-Dimethyl-3-hexanol** is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and fragmentation patterns of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (δ , ppm) | Multiplicity |
|------------------------------------------|-----------------------------------------------|---------------|
| -OH | Variable | Broad Singlet |
| -CH(CH ₃)- | ~1.6 - 1.8 | Multiplet |
| -CH ₂ CH ₃ (on C3) | ~1.4 - 1.6 | Quartet |
| -CH ₂ CH ₃ (on C4) | ~1.3 - 1.5 | Multiplet |
| -C(OH)CH ₃ | ~1.1 | Singlet |
| -CH(CH ₃)- | ~0.9 | Doublet |
| -CH ₂ CH ₃ (on C3) | ~0.9 | Triplet |
| -CH ₂ CH ₃ (on C4) | ~0.9 | Triplet |

¹³C NMR Data

While a complete experimental dataset is not readily available in the public domain, predicted ¹³C NMR data and data from similar structures provide expected chemical shift ranges.

| Carbon Atom | Predicted Chemical Shift (δ , ppm) |
|------------------------------|--------------------------------------------|
| C3 (quaternary, bearing -OH) | 70 - 80 |
| C4 (methine) | 40 - 50 |
| C2, C5 (methylene) | 25 - 35 |
| C3-CH ₃ (methyl) | 20 - 30 |
| C4-CH ₃ (methyl) | 10 - 20 |
| C1, C6 (methyl) | 10 - 15 |

Infrared (IR) Spectroscopy.[1][2][3]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,4-Dimethyl-3-hexanol** exhibits characteristic absorption bands confirming its

identity as a tertiary alcohol.[\[1\]](#)[\[2\]](#)[\[3\]](#)

| Wavenumber (cm ⁻¹) | Assignment | Intensity |
|--------------------------------|--------------------------------|-----------|
| ~3400 (broad) | O-H stretch (alcohol) | Strong |
| 2960 - 2870 | C-H stretch (alkane) | Strong |
| 1465 | C-H bend (methylene) | Medium |
| 1380 | C-H bend (methyl) | Medium |
| 1150 | C-O stretch (tertiary alcohol) | Strong |

Mass Spectrometry (MS).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3,4-Dimethyl-3-hexanol** (molar mass: 130.23 g/mol), the electron ionization (EI) mass spectrum is characterized by the absence of a prominent molecular ion peak (M^+) at m/z 130, which is common for tertiary alcohols due to the instability of the molecular ion.[\[4\]](#) The fragmentation pattern is key to its identification.

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|-------------------------------------------|
| 101 | Moderate | $[M - C_2H_5]^+$ (Loss of ethyl radical) |
| 87 | High | $[M - C_3H_7]^+$ (Loss of propyl radical) |
| 73 | Base Peak | $[C_4H_9O]^+$ (α -cleavage) |
| 59 | Moderate | $[C_3H_7O]^+$ |
| 43 | High | $[C_3H_7]^+$ (Propyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh approximately 10-20 mg of **3,4-Dimethyl-3-hexanol** for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Ensure the sample is fully dissolved. A common practice is to use a solvent that contains a known internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
- Acquisition Parameters (¹H NMR):
 - Spectrometer Frequency: 300-500 MHz
 - Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
 - Number of Scans: 8-16 scans for a sufficiently concentrated sample.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
- Acquisition Parameters (¹³C NMR):
 - Spectrometer Frequency: 75-125 MHz
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more scans, depending on the sample concentration.
 - Relaxation Delay: 2-5 seconds.

- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.
- Sample Application: Place a single drop of neat (undiluted) **3,4-Dimethyl-3-hexanol** directly onto the center of the ATR crystal.
- Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Mass Spectrometry (MS)

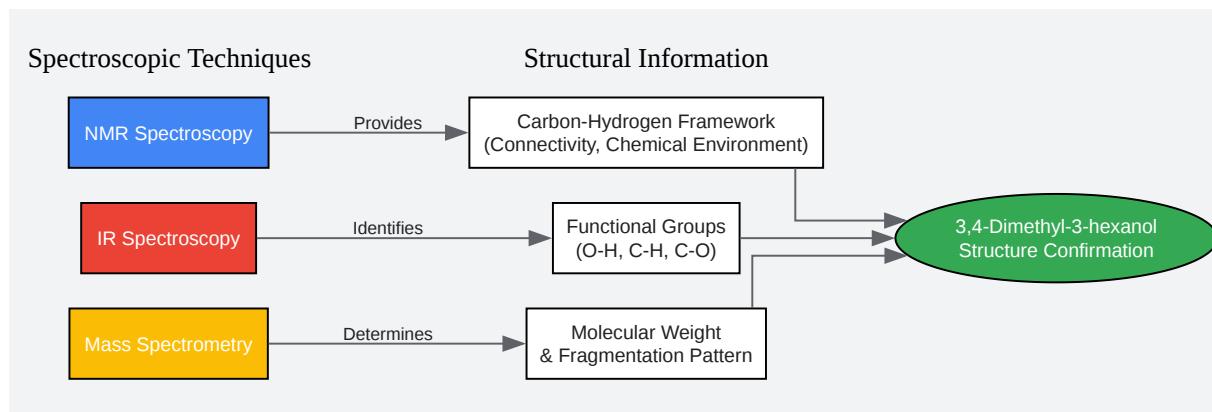
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **3,4-Dimethyl-3-hexanol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- GC Method:
 - Injection Volume: 1 μL .
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: Identify the chromatographic peak corresponding to **3,4-Dimethyl-3-hexanol**. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST) for confirmation.

Data Interpretation and Structural Correlation

The combination of these spectroscopic techniques provides a detailed and unambiguous structural confirmation of **3,4-Dimethyl-3-hexanol**.



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Caption: Relationship between spectroscopic methods and the structural information derived for **3,4-Dimethyl-3-hexanol**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Dimethyl-3-hexanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103804#spectroscopic-data-nmr-ir-mass-spec-of-3-4-dimethyl-3-hexanol>

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